1-(4-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}phenyl)ethan-1-one
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Overview
Description
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-(trifluoromethoxy)aniline with 1-(4-bromophenyl)-1H-1,2,4-triazole in the presence of a base to form 1-(4-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}phenyl)ethan-1-one.", "Starting Materials": [ "4-(trifluoromethoxy)aniline", "1-(4-bromophenyl)-1H-1,2,4-triazole", "Base (e.g. potassium carbonate)", "Solvent (e.g. dimethylformamide)" ], "Reaction": [ "Dissolve 4-(trifluoromethoxy)aniline and 1-(4-bromophenyl)-1H-1,2,4-triazole in a solvent such as dimethylformamide.", "Add a base such as potassium carbonate to the reaction mixture.", "Heat the reaction mixture to a suitable temperature and stir for a period of time.", "Cool the reaction mixture and filter the resulting solid.", "Wash the solid with a suitable solvent and dry to obtain the desired product, 1-(4-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}phenyl)ethan-1-one." ] } | |
CAS No. |
1311312-88-5 |
Molecular Formula |
C17H12F3N3O2 |
Molecular Weight |
347.29 g/mol |
IUPAC Name |
1-[4-[1-[4-(trifluoromethoxy)phenyl]-1,2,4-triazol-3-yl]phenyl]ethanone |
InChI |
InChI=1S/C17H12F3N3O2/c1-11(24)12-2-4-13(5-3-12)16-21-10-23(22-16)14-6-8-15(9-7-14)25-17(18,19)20/h2-10H,1H3 |
InChI Key |
KLMBKUWIWGELDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=NN(C=N2)C3=CC=C(C=C3)OC(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
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